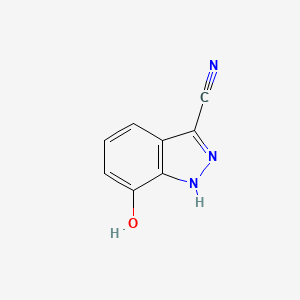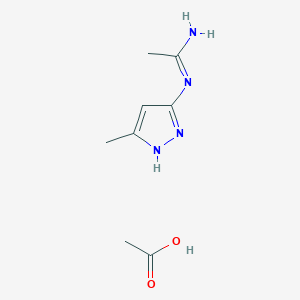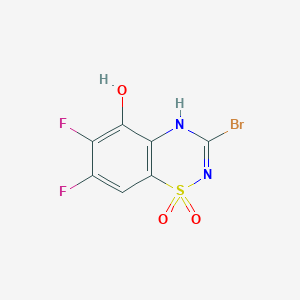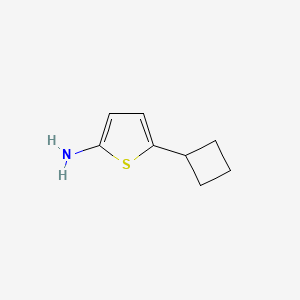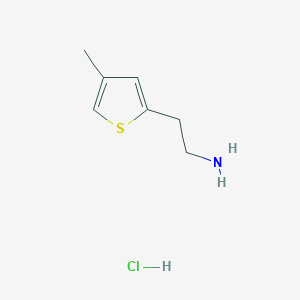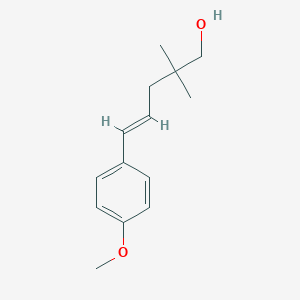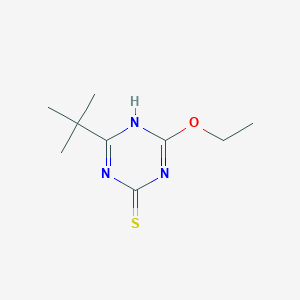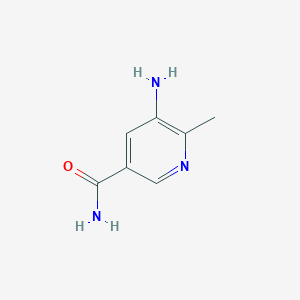![molecular formula C12H6Br2N2O4 B13132638 4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid is a brominated bipyridine derivative. This compound is known for its electron-deficient nature and is commonly used as a ligand in the synthesis of organometallic compounds, such as ruthenium (II) photosensitizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid typically involves the bromination of 2,2’-bipyridine. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille couplings, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in Suzuki and Stille couplings, with conditions including the use of bases like potassium carbonate and solvents like toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a bipyridine derivative with a new carbon-carbon bond at the position where the bromine was substituted .
Scientific Research Applications
4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of metal-based drugs and imaging agents.
Medicine: Its derivatives are explored for their potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which 4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The specific pathways involved depend on the metal ion and the biological target .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromo-2,2’-bipyridine: Similar in structure but lacks the carboxylic acid groups.
2,2’-Bipyridine: The parent compound without bromine or carboxylic acid substitutions.
Uniqueness
4,4’-Dibromo-[2,2’-bipyridine]-6,6’-dicarboxylic acid is unique due to the presence of both bromine atoms and carboxylic acid groups. This combination enhances its electron-deficient nature and makes it a versatile ligand for various applications in coordination chemistry and materials science .
Properties
Molecular Formula |
C12H6Br2N2O4 |
|---|---|
Molecular Weight |
401.99 g/mol |
IUPAC Name |
4-bromo-6-(4-bromo-6-carboxypyridin-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H6Br2N2O4/c13-5-1-7(15-9(3-5)11(17)18)8-2-6(14)4-10(16-8)12(19)20/h1-4H,(H,17,18)(H,19,20) |
InChI Key |
ROTHXLUMKRDUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C2=NC(=CC(=C2)Br)C(=O)O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


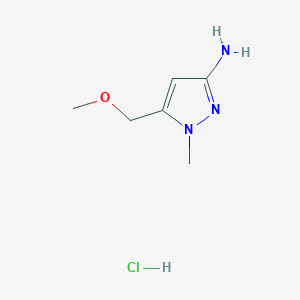
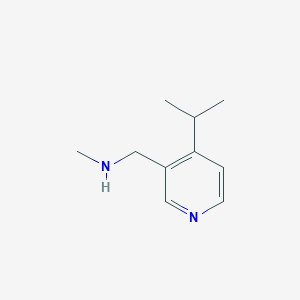
![1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)

![5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)
